
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride is a chemical compound with a complex structure consisting of 18 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 chlorine atom . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride typically involves the condensation of p-chlorophenoxyacetic acid with 2-morpholinoethanol, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Chemical Reactions Analysis
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of immunosuppression.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar compounds to 2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride include:
4-Chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
2-Morpholinoethyl ester: Used in various chemical synthesis processes.
Mycophenolate mofetil: An immunosuppressive agent with a similar ester structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
34666-19-8 |
|---|---|
Molecular Formula |
C14H19Cl2NO4 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-morpholin-4-ium-4-ylethyl 2-(4-chlorophenoxy)acetate;chloride |
InChI |
InChI=1S/C14H18ClNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H |
InChI Key |
JFPGIZTWTISKDI-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Canonical SMILES |
C1COCC[NH+]1CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655235.png)
![4-Ethyl-10,12-dimethyl-8-phenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655238.png)
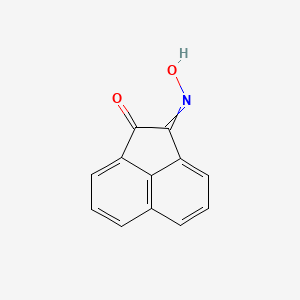
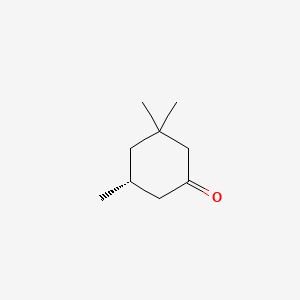
![N~1~-{1-[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-N~1~-methyl-3-(trifluoromethyl)benzamide](/img/structure/B1655242.png)
![2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol](/img/structure/B1655243.png)
![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)
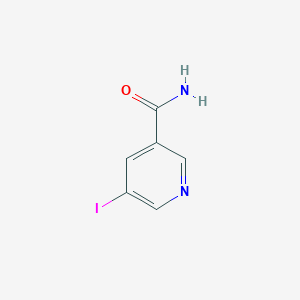
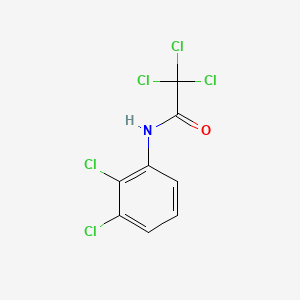
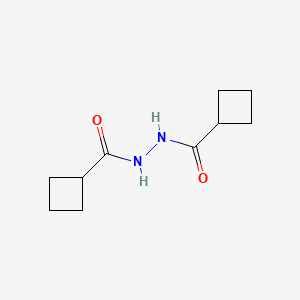
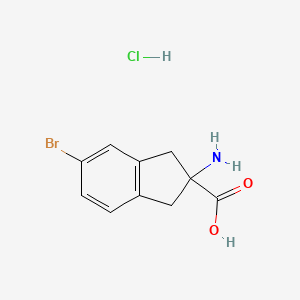
![11-Methyl-11b-phenyl-1,2,3,4,5,6-hexahydroindolizino[8,7-b]indol-4-ium;chloride](/img/structure/B1655252.png)
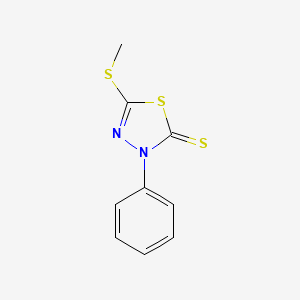
![3-[(2-Hydroxyphenyl)methylideneamino]oxolan-2-one](/img/structure/B1655256.png)
